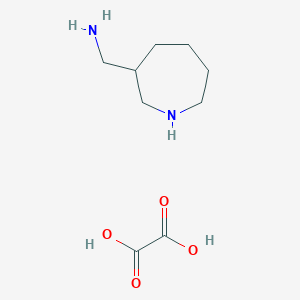

Azepan-3-ylmethanamine, oxalic acid

Overview

Description

Azepan-3-ylmethanamine, oxalic acid is an organic compound with the chemical formula C9H18N2O4 . It is a powder at room temperature . It is one of the numerous organic compounds that are part of life science products .

Molecular Structure Analysis

The molecular structure of Azepan-3-ylmethanamine, oxalic acid can be represented by the SMILES notation:C1CCNCC(C1)CN.C(=O)(C(=O)O)O . The compound has a molecular weight of 218.25 . Physical And Chemical Properties Analysis

Azepan-3-ylmethanamine, oxalic acid is a powder at room temperature . It has a molecular weight of 218.25 . The compound’s physical and chemical properties can be influenced by factors such as particle size, density, grindability, and thermal properties .Scientific Research Applications

1. Protein Kinase B Inhibition

Azepane derivatives have been evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA), with specific compounds showing plasma stability and high in vitro activity (Breitenlechner et al., 2004).

2. Interaction with Gold (III)

The interaction of gold (III) with azepan-1-yl derivatives has been studied, revealing oxidation-reduction characteristics and complex formation (Darbinyan et al., 2022).

3. Pharmacological Properties

Azepane-based compounds exhibit a variety of pharmacological properties, including applications in anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial treatments. They are also used as histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsants (Zha et al., 2019).

4. Conformational Energetics Study

Computational and experimental thermochemical studies of azepan and azepan-1-ylacetonitrile have been conducted to understand their conformational energetics (Freitas et al., 2014).

5. Stabilization of Peptide Structures

Azepane-derived amino acids have been shown to effectively stabilize 3(10) helical structures in short peptides (Núñez-Villanueva et al., 2012).

6. Azepane Scaffolds in Drug Discovery

Functionalized azepane and oxepane scaffolds have been developed for potential use in library synthesis, demonstrating their utility in drug discovery (Nortcliffe et al., 2015).

7. Antimycobacterial Activity

Azepane derivatives derived from betulonic, oleanonic, and ursonic acids have shown promising in vitro antimycobacterial activities, indicating their potential as antitubercular agents (Medvedeva et al., 2018).

8. Adsorption of Reactive Anionic Azo Dyes

Chitosan cross-linked with oxalic acid has been used for the effective adsorption of reactive anionic azo dyes from wastewater, highlighting its potential as an environmentally friendly adsorbent (Pérez-Calderón et al., 2021).

9. Cannabinoid Type 2 Receptor Agonists

Derivatives of azepan-2-one have been discovered as new agonists for the cannabinoid receptor CB2, showing potential for the treatment of inflammatory pain (Nan et al., 2023).

Mechanism of Action

Target of Action

The primary target of oxalic acid, a component of Azepan-3-ylmethanamine, oxalic acid, is the Proto-oncogene tyrosine-protein kinase Src in humans . This protein plays a crucial role in regulating cellular processes such as cell growth, division, migration, and survival.

Biochemical Pathways

Oxalic acid is involved in various biochemical pathways. It is a secondary metabolite secreted by fungi, bacteria, and plants, and it plays a role in processes such as nutrient availability, weathering of minerals, and precipitation of metal oxalates . Oxalic acid is also involved in the degradation of the lignocellulose complex by fungi .

Result of Action

Given that oxalic acid targets the proto-oncogene tyrosine-protein kinase src, it may influence cellular processes regulated by this protein .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Azepan-3-ylmethanamine, oxalic acid. For instance, the presence of low molecular weight organic acids in the soil can affect the geochemical behavior of heavy metal(loid)s, including their adsorption and desorption . Furthermore, the presence of biochar in the soil can affect the dynamics of oxalic acid .

properties

IUPAC Name |

azepan-3-ylmethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.C2H2O4/c8-5-7-3-1-2-4-9-6-7;3-1(4)2(5)6/h7,9H,1-6,8H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUFMWHEYCHFEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)CN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

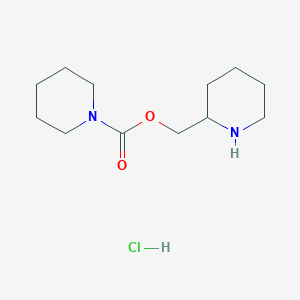

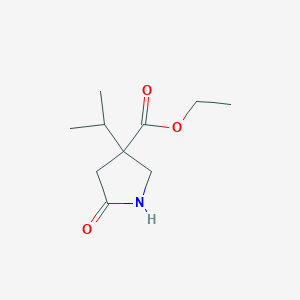

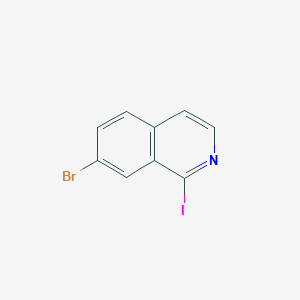

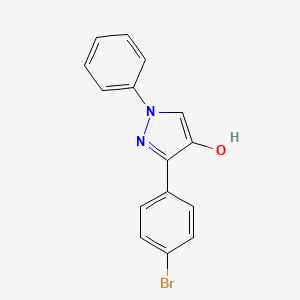

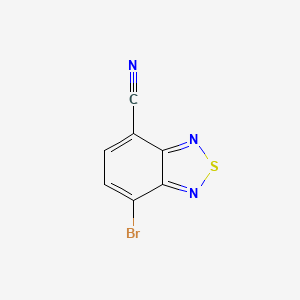

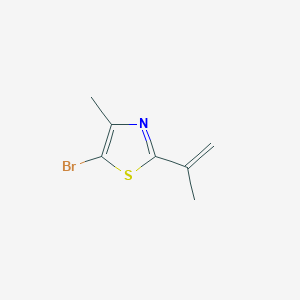

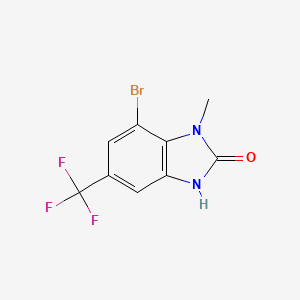

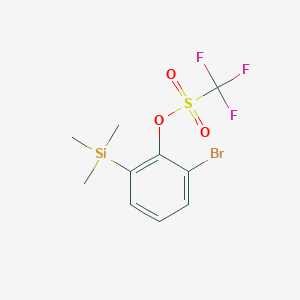

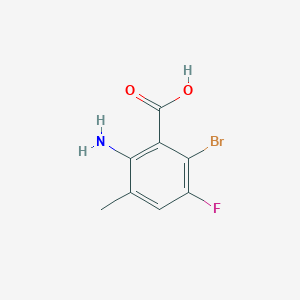

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2H-spiro[benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B1382299.png)

![(3aS,4S,6aR)-hexahydro-2-oxo-N-(15-oxo-3,6,9,12-tetraoxa-16-azanonadec-18-yn-1-yl)-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B1382308.png)

![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1382315.png)